molecular formula C11H23N3O B11730685 2-amino-N-[(2S)-2-(dimethylamino)cyclohexyl]propanamide

2-amino-N-[(2S)-2-(dimethylamino)cyclohexyl]propanamide

Cat. No.: B11730685
M. Wt: 213.32 g/mol
InChI Key: WBVLEMOBQLWAOK-RTBKNWGFSA-N
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Description

2-Amino-N-((2S)-2-(dimethylamino)cyclohexyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexyl ring substituted with a dimethylamino group and an amino group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((2S)-2-(dimethylamino)cyclohexyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexanone with dimethylamine to form the corresponding imine, followed by reduction to yield the dimethylamino-substituted cyclohexane. This intermediate is then reacted with a suitable amine to introduce the amino group, followed by acylation to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((2S)-2-(dimethylamino)cyclohexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-Amino-N-((2S)-2-(dimethylamino)cyclohexyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-N-((2S)-2-(dimethylamino)cyclohexyl)propanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-((2S)-2-(methylamino)cyclohexyl)propanamide
  • 2-Amino-N-((2S)-2-(ethylamino)cyclohexyl)propanamide
  • 2-Amino-N-((2S)-2-(dimethylamino)cyclopentyl)propanamide

Uniqueness

2-Amino-N-((2S)-2-(dimethylamino)cyclohexyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

2-amino-N-[(2S)-2-(dimethylamino)cyclohexyl]propanamide

InChI

InChI=1S/C11H23N3O/c1-8(12)11(15)13-9-6-4-5-7-10(9)14(2)3/h8-10H,4-7,12H2,1-3H3,(H,13,15)/t8?,9?,10-/m0/s1

InChI Key

WBVLEMOBQLWAOK-RTBKNWGFSA-N

Isomeric SMILES

CC(C(=O)NC1CCCC[C@@H]1N(C)C)N

Canonical SMILES

CC(C(=O)NC1CCCCC1N(C)C)N

Origin of Product

United States

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